Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate
Description
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate (C₁₀H₁₁BrNO₄S, molecular weight: 330.22 g/mol) is a benzoate derivative with a bromine substituent at the 5-position and a methylsulfonylamino group at the 2-position. It serves as a critical intermediate in the synthesis of benzothiazine derivatives, which are pharmacologically relevant heterocyclic compounds . Its crystal structure (determined via single-crystal X-ray diffraction) adopts a "sofa-like" conformation stabilized by intramolecular N–H⋯N and O–H⋯O hydrogen bonds, forming five- and six-membered rings. Intermolecular C–H⋯O hydrogen bonds further stabilize the crystal packing . The compound is synthesized via cyclization of methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate using NaH in DMF, followed by recrystallization to yield high-purity crystals .
Properties
Molecular Formula |
C9H10BrNO4S |
|---|---|
Molecular Weight |
308.15 g/mol |
IUPAC Name |
methyl 5-bromo-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)7-5-6(10)3-4-8(7)11-16(2,13)14/h3-5,11H,1-2H3 |
InChI Key |
QDPZOIXFPCHMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate typically involves the bromination of methyl 2-amino-5-bromobenzoate followed by sulfonation. The reaction conditions often include the use of bromine and a suitable solvent under controlled temperature and light conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate belongs to the class of sulfonamide compounds, which are known for their significant antibacterial properties. Research indicates that sulfonamides exhibit a broad spectrum of activity against various bacterial strains by inhibiting bacterial growth through the interference with folic acid synthesis . This compound's structure allows it to function effectively as a potential antibiotic agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and fluid secretion in the body. This inhibition can lead to reduced inflammation, making this compound a candidate for further research in anti-inflammatory therapies .
Case Studies
In a study published in the Asian Journal of Chemistry, researchers synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial activities against several pathogens. The results indicated promising antibacterial efficacy, warranting further exploration of this compound in clinical settings .
Agricultural Applications
Pesticidal Properties
The compound's biological activity extends into agricultural science, where it has been studied for potential use as a pesticide. The mechanism by which sulfonamides exhibit antifungal activity can be leveraged to develop new agricultural fungicides. Research has shown that certain sulfonamide derivatives can effectively control fungal pathogens in crops, thus improving yield and quality .
Materials Science
Synthesis of Novel Materials
this compound serves as an intermediate in the synthesis of more complex molecules, including benzothiazine derivatives. These derivatives have applications in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity . The ability to modify the compound's structure allows chemists to tailor materials for specific applications in electronics or pharmaceuticals.
Chemical Synthesis and Characterization
The synthesis of this compound involves the reaction of methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride under controlled conditions. This reaction highlights the compound's versatility and utility as a building block for further chemical transformations . Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the synthesized product.
Mechanism of Action
The mechanism of action for methyl 5-bromo-2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate are compared below with six related compounds, emphasizing substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Structural Analogues
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility The target compound’s methylsulfonylamino group enhances electrophilicity at the benzene ring, facilitating cyclization into benzothiazines . Compound 33’s cyclohexyl-methoxycarbonyl substituent improves solubility in non-polar solvents, making it more suitable for organic-phase reactions compared to the target compound .
Crystallographic and Supramolecular Differences
- The target compound’s hydrogen-bonded "sofa-like" conformation contrasts with Compound I ’s π–π stacking-dominated crystal structure, which lacks hydrogen bonds . This difference underscores the role of substituents in dictating intermolecular interactions.
Functional Divergence While the target compound and Compound 19 are intermediates in heterocyclic synthesis, Bensulfuron-methyl and Sulpiride Impurity B are functionally distinct. The former is a herbicide, and the latter is a pharmaceutical impurity, highlighting how minor structural changes (e.g., pyrimidinyl vs. bromo groups) drastically alter applications .
Synthetic Flexibility
Biological Activity
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is conducted under controlled temperatures and conditions to ensure optimal yield and purity. The overall synthetic route can be summarized as follows:
- Starting Materials : Methyl-2-amino-5-bromobenzoate and methanesulfonyl chloride.
- Solvent : Dichloromethane.
- Reaction Conditions : Stirring at 333-343 K for 2-3 days.
- Final Product : this compound is obtained after evaporating the solvent under reduced pressure .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 4.0 mM |
These findings suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes or receptors within microbial cells. The presence of the bromine atom and the methylsulfonyl group may enhance its binding affinity, thereby increasing its potency against target organisms .
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Antibacterial Activity : A study reported that derivatives of this compound were tested against multiple bacterial strains, showing significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Another investigation focused on the antifungal properties of this compound against Candida species, revealing promising results that warrant further exploration in clinical settings .
Research Findings
Recent literature has emphasized the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine enhances lipophilicity and metabolic stability, contributing to increased biological activity.
- Hydrophobic Interactions : Modifications that increase hydrophobic character have been associated with improved antimicrobial efficacy, suggesting that further structural optimization could yield more potent derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated benzoate derivatives are functionalized with methylsulfonamide groups using THF as a solvent and trimethylsilyl chloride (TMSCl) as a catalyst. Key parameters to optimize include reaction temperature (e.g., ice-bath conditions for controlled exothermicity), stoichiometry of reactants (e.g., methyl 3-oxocyclohexane-1-carboxylate as a precursor), and purification via column chromatography .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
- NMR : Use H and C NMR to resolve aromatic protons (e.g., bromine-induced deshielding at C5) and confirm methylsulfonyl and ester moieties .
- HR-MS : Validate molecular weight (expected [M+H]⁺ at m/z 350.99 for C₁₀H₁₁BrNO₄S) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational predictions and experimental structural data?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). For example, bond angles and torsional parameters from SCXRD can clarify deviations in sulfonamide group geometry predicted by DFT calculations. The crystal structure of the title compound (space group P1̄) reveals a planar sulfonamide group with a dihedral angle of 8.2° relative to the benzene ring, critical for validating computational models .
- Data Analysis : Compare experimental bond lengths (e.g., S–N = 1.62 Å) with DFT-optimized values to assess steric or electronic effects .
Q. What strategies address unexpected byproducts during synthesis, such as stereoisomers or halogenated impurities?
- Methodology :
- Isomer Separation : Use chiral column chromatography (e.g., CHIRALPAK® IA) to resolve diastereomers. For example, (1S*,3R*)- and (1S*,3S*)-configurations of related compounds were separated using hexane:ethyl acetate gradients .
- Mechanistic Insight : Employ LC-MS/MS to identify byproducts (e.g., debrominated intermediates or sulfonic acid derivatives) and adjust reaction stoichiometry or catalyst loading .
Q. How can pharmacological activity studies be designed for this compound, given its structural analogs?
- Methodology :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide group’s role in hydrogen bonding .
- In Vitro Assays : Test antimicrobial activity via microdilution assays (MIC values) against S. aureus and E. coli, comparing with structurally similar benzoate derivatives .
Data Contradiction and Troubleshooting
Q. How to resolve conflicting NMR data for the methylsulfonyl group’s chemical environment?
- Approach :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers of the sulfonamide group) by acquiring spectra at 25°C and 60°C .
- Cross-Validation : Compare with crystallographic data (e.g., sulfonyl oxygen positions in SCXRD) to confirm conformational stability .
Q. Why might computational models fail to predict the compound’s solubility in polar solvents?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
